N(4)-Tadmd

Description

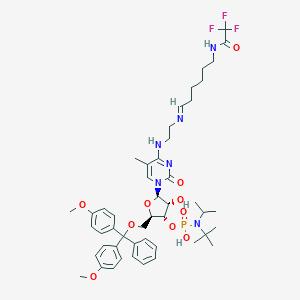

N(4)-Tadmd, systematically named N-Nitrosodibenzylamine-d4 (CAS: 20002-23-7), is a deuterated nitrosamine derivative with the molecular formula C₁₄H₁₄N₂O . This compound features two benzyl groups bonded to a central nitrogen atom, which is further nitrosated (NO group).

Properties

CAS No. |

117032-52-7 |

|---|---|

Molecular Formula |

C48H64F3N6O10P |

Molecular Weight |

973 g/mol |

IUPAC Name |

[(2R,3S,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-5-[5-methyl-2-oxo-4-[2-[6-[(2,2,2-trifluoroacetyl)amino]hexylideneamino]ethylamino]pyrimidin-1-yl]oxolan-3-yl]oxy-N-tert-butyl-N-propan-2-ylphosphonamidic acid |

InChI |

InChI=1S/C48H64F3N6O10P/c1-32(2)57(46(4,5)6)68(61,62)67-41-39(31-65-47(34-16-12-11-13-17-34,35-18-22-37(63-7)23-19-35)36-20-24-38(64-8)25-21-36)66-43(40(41)58)56-30-33(3)42(55-45(56)60)53-29-28-52-26-14-9-10-15-27-54-44(59)48(49,50)51/h11-13,16-26,30,32,39-41,43,58H,9-10,14-15,27-29,31H2,1-8H3,(H,54,59)(H,61,62)(H,53,55,60)/t39-,40-,41-,43-/m1/s1 |

InChI Key |

OCLJXEFIQQRKNC-MMQDZLRKSA-N |

SMILES |

CC1=CN(C(=O)N=C1NCCN=CCCCCCNC(=O)C(F)(F)F)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(=O)(N(C(C)C)C(C)(C)C)O)O |

Isomeric SMILES |

CC1=CN(C(=O)N=C1NCCN=CCCCCCNC(=O)C(F)(F)F)[C@H]2[C@@H]([C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(=O)(N(C(C)C)C(C)(C)C)O)O |

Canonical SMILES |

CC1=CN(C(=O)N=C1NCCN=CCCCCCNC(=O)C(F)(F)F)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(=O)(N(C(C)C)C(C)(C)C)O)O |

Synonyms |

N(4)-(N-(6-trifluoroacetylamidocaproyl)-2-aminoethyl)-5'-O-dimethoxytrityl-2'-deoxy-5-methylcytidine-3'-N,N-diisopropylmethylphosphoramidite N(4)-(N-(6-trifluoroacetylamidocaproyl)-2-aminoethyl)-5'-O-dimethoxytrityl-5-methyl-2'-deoxycytidine-3'-N,N-diisopropylmethylphosphoramidite N(4)-TADMD |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Characteristics:

- Molecular Weight : 242.28 g/mol (calculated based on formula).

- Structure : Aromatic benzyl groups confer lipophilicity, while the nitrosamine moiety is associated with reactivity.

- Applications : Primarily used as a stable isotopic analog in toxicology and environmental chemistry studies to trace nitrosamine behavior .

Comparison with Similar Compounds

Below is a comparative analysis with structurally related nitrosamines:

Table 1: Structural and Hazard Comparison

Key Findings:

Structural Differences: N-Nitrosodibenzylamine-d4’s benzyl groups increase steric bulk and lipophilicity compared to smaller alkyl groups in NDMA/NDEA. This may reduce metabolic activation (a key step in nitrosamine toxicity) . Deuterium substitution could slow metabolic degradation, altering pharmacokinetics compared to non-deuterated analogs.

Hazard Profile: Unlike NDMA and NDEA (classified as carcinogens), N-Nitrosodibenzylamine-d4 lacks hazard classification due to insufficient data . This contrasts with the broader nitrosamine family’s reputation for toxicity.

Research Gaps: No studies compare the carcinogenic potency of deuterated vs. non-deuterated nitrosamines. Environmental persistence data for N-Nitrosodibenzylamine-d4 is absent, unlike NDMA, which is highly persistent in water systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.